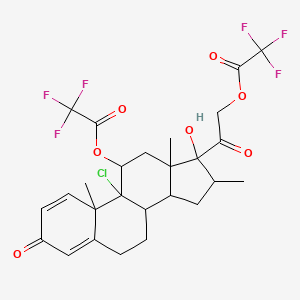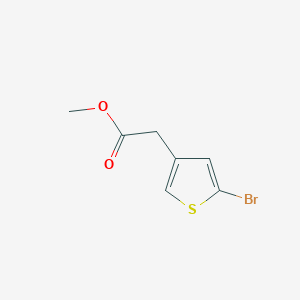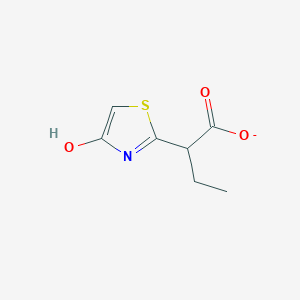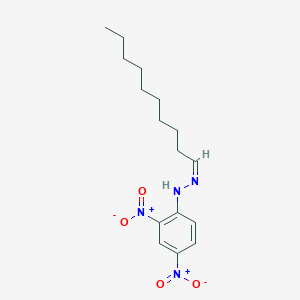
Decanal 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanal-2,4-Dinitrophenylhydrazon, auch bekannt als Caprinaldehyd-2,4-Dinitrophenylhydrazon oder Decylaldehyd-2,4-Dinitrophenylhydrazon, ist eine chemische Verbindung mit der Summenformel CH3(CH2)8CH=NNHC6H3(NO2)2 und einem Molekulargewicht von 336,39 g/mol . Diese Verbindung ist ein Derivat von Decanal, einem Aldehyd, und 2,4-Dinitrophenylhydrazin, einem Reagenz, das üblicherweise zum Nachweis von Carbonylverbindungen verwendet wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Decanal-2,4-Dinitrophenylhydrazon beinhaltet typischerweise die Reaktion von Decanal mit 2,4-Dinitrophenylhydrazin. Die Reaktion wird in einem Lösungsmittel wie Methanol durchgeführt, wobei eine kleine Menge konzentrierter Schwefelsäure zugegeben wird, um die Reaktion zu katalysieren . Das Reaktionsgemisch wird dann erhitzt, um die Bildung des Hydrazon-Derivats zu erleichtern. Das Produkt wird üblicherweise durch Umkristallisation aus Methanol oder Ethanol gereinigt .
Industrielle Produktionsverfahren
Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung von Reinigungsverfahren wie Festphasenextraktion zur Entfernung nicht umgesetzter Reagenzien umfassen .
Chemische Reaktionsanalyse
Reaktionstypen
. In diesen Reaktionen reagiert die Verbindung mit Aldehyden und Ketonen unter Bildung von Hydrazon-Derivaten.
Häufige Reagenzien und Bedingungen
Die in diesen Reaktionen verwendeten Reagenzien sind 2,4-Dinitrophenylhydrazin und verschiedene Aldehyde oder Ketone. Die Reaktionen werden typischerweise in Lösungsmitteln wie Methanol durchgeführt, wobei Schwefelsäure zugegeben wird, um die Reaktion zu katalysieren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Hydrazon-Derivate, die durch das Vorhandensein einer Kohlenstoff-Stickstoff-Doppelbindung (C=N) in der Struktur gekennzeichnet sind .
Analyse Chemischer Reaktionen
Types of Reactions
. In these reactions, the compound reacts with aldehydes and ketones to form hydrazone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include 2,4-dinitrophenylhydrazine and various aldehydes or ketones. The reactions are typically carried out in solvents such as methanol, with the addition of sulfuric acid to catalyze the reaction .
Major Products Formed
The major products formed from these reactions are hydrazone derivatives, which are characterized by the presence of a carbon-nitrogen double bond (C=N) in the structure .
Wissenschaftliche Forschungsanwendungen
Decanal-2,4-Dinitrophenylhydrazon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird in der Umweltanalytik verwendet, um Carbonylverbindungen in Luft- und Wasserproben nachzuweisen.
Wirkmechanismus
Der Wirkmechanismus von Decanal-2,4-Dinitrophenylhydrazon beinhaltet eine nukleophile Additions-Eliminierungsreaktion. Das 2,4-Dinitrophenylhydrazin addiert sich zunächst an die Kohlenstoff-Sauerstoff-Doppelbindung eines Aldehyds oder Ketons (die Additionsstufe), um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung verliert dann ein Wassermolekül (die Eliminierungsstufe), um das Hydrazon-Derivat zu bilden . Diese Reaktion ist nützlich zum Nachweis von Carbonylverbindungen, da sie zur Bildung eines farbstoffreichen Niederschlags führt.
Wirkmechanismus
The mechanism of action of Decanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of an aldehyde or ketone (the addition stage) to form an intermediate compound. This intermediate then loses a molecule of water (the elimination stage) to form the hydrazone derivative . This reaction is useful for detecting the presence of carbonyl compounds, as it results in the formation of a brightly colored precipitate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Formaldehyd-2,4-Dinitrophenylhydrazon
- Acetaldehyd-2,4-Dinitrophenylhydrazon
- Benzaldehyd-2,4-Dinitrophenylhydrazon
Vergleich
Decanal-2,4-Dinitrophenylhydrazon ist durch das Vorhandensein einer langen Alkylkette (Decanal), die an der Hydrazonegruppe gebunden ist, in seiner Struktur einzigartig. Dies unterscheidet es von anderen ähnlichen Verbindungen wie Formaldehyd-2,4-Dinitrophenylhydrazon und Acetaldehyd-2,4-Dinitrophenylhydrazon, die kürzere Alkylketten haben
Eigenschaften
Molekularformel |
C16H24N4O4 |
|---|---|
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
N-[(Z)-decylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12- |
InChI-Schlüssel |
WVTWCMFTBSTXFK-ATVHPVEESA-N |
Isomerische SMILES |
CCCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



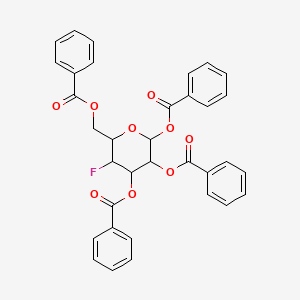


![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)


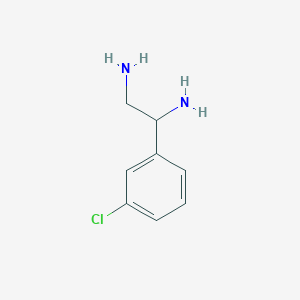

![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
